molecular formula C19H23NO2 B12834248 tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

Cat. No.: B12834248
M. Wt: 297.4 g/mol
InChI Key: XZVJFRDMFDESFB-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate: is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, which can influence its solubility and reactivity.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

tert-butyl 5-methyl-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate

InChI

InChI=1S/C19H23NO2/c1-11-5-8-15-14(9-11)16-12-6-7-13(10-12)17(16)20(15)18(21)22-19(2,3)4/h5-9,12-13,16-17H,10H2,1-4H3

InChI Key

XZVJFRDMFDESFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2C4CC3C=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps:

    Formation of the Carbazole Core: The initial step often involves the cyclization of a suitable precursor to form the carbazole core. This can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is usually introduced via esterification reactions. This can be done by reacting the carboxylic acid derivative of the carbazole with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or using tert-butyl chloroformate in the presence of a base.

    Methylation: The methyl group can be introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 6-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium

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